REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH:4]([P:7]([OH:9])[OH:8])[CH2:5][CH3:6].[CH3:10][Si](C)(C)N[Si](C)(C)C.C(N(C(C)C)C(C)C)C.CI.C1OC1C>CO.COCCOCCOC>[NH2:1][CH2:2][CH2:3][CH:4]([P:7]([CH3:10])(=[O:9])[OH:8])[CH2:5][CH3:6]
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Name
|
P-(5-aminopent-3-yl)phosphonous acid
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Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
NCCC(CC)P(O)O
|
Name
|
|
Quantity
|
24.21 g
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
19.38 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
21.29 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Type
|
CUSTOM
|
Details
|
while stirring for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed under argon
|
Type
|
WAIT
|
Details
|
boiling is continued for additional 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 100°
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25°
|
Type
|
CUSTOM
|
Details
|
being kept at 25° with external cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 4 days
|
Duration
|
4 d
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10°
|
Type
|
FILTRATION
|
Details
|
The white precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted with 100 ml of cold dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 ml each of 2N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil
|
Type
|
WAIT
|
Details
|
the mixture is kept at 4° overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography on 150 g of Opti-Up® C12 with water as eluent
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue is dried under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCC(CC)P(O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |